Pedalitin

描述

This compound has been reported in Isodon japonicus, Isodon amethystoides, and other organisms with data available.

has antioxidant activity; isolated from Rabdosia japonica; structure in first source

isolated from Fang Feng Cao the dried aerial parts of A. ovata; structure in first source

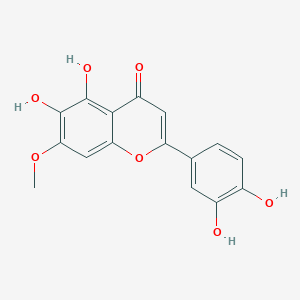

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-13-6-12-14(16(21)15(13)20)10(19)5-11(23-12)7-2-3-8(17)9(18)4-7/h2-6,17-18,20-21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUHUBDKQQPMQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176915 | |

| Record name | Flavone, 3',4',5,6-tetrahydroxy-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

22384-63-0 | |

| Record name | Pedalitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22384-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pedalitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022384630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 3',4',5,6-tetrahydroxy-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PEDALITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS9S9Z36F2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 - 301 °C | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-7-methoxy-4H-1-benzopyran-4-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Chemical structure and stereochemistry of Pedalitin

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pedalitin

Introduction

This compound is a naturally occurring flavonoid, specifically a tetrahydroxy-monomethoxy-flavone, that has been isolated from various plant species, including Eremosparton songoricum, Rabdosia japonica, and Ruellia tuberosa.[1][2] As a member of the flavonoid class, this compound has garnered interest from researchers for its potential biological activities, such as its role as an inhibitor of xanthine oxidase, tyrosinase, and α-glucosidase.[1][3][4] This guide provides a comprehensive overview of its chemical structure, stereochemical properties, and the experimental methodologies used for its characterization and synthesis.

Chemical Structure

This compound's core structure is a flavone, which consists of a C6-C3-C6 backbone. The molecule is characterized by four hydroxyl (-OH) groups and one methoxy (-OCH3) group attached to this backbone.

IUPAC Nomenclature and Structural Formula

The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one.[1] Its chemical structure is depicted in the diagram below.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₂O₇ | [1][5] |

| Molecular Weight | 316.26 g/mol | [1][5] |

| CAS Registry Number | 22384-63-0 | [1][5] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one | [1] |

| Synonyms | 3',4',5,6-Tetrahydroxy-7-methoxyflavone; 5,6,3',4'-Tetrahydroxy-7-methoxyflavone; 6-Hydroxyluteolin-7-methyl ether | [1][4][5] |

| Physical Description | Yellow powder | [4] |

| Melting Point | 300 - 301 °C | [1] |

| InChIKey | QWUHUBDKQQPMQG-UHFFFAOYSA-N | [1] |

Stereochemistry

Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. The concept of absolute configuration, often described using R/S notation, is applied to chiral centers—typically a carbon atom bonded to four different substituents.[6][7]

This compound, as a flavone, possesses a largely planar ring system and does not contain any chiral centers in its structure. Therefore, it is an achiral molecule and does not exhibit enantiomerism. Consequently, the designation of an absolute configuration (R or S) is not applicable to this compound.

While this compound itself is achiral, the conformation of its structure, particularly the rotation around the single bond connecting the B-ring to the C-ring, is of interest. X-ray crystallography studies on a tetraacetate derivative of this compound have been conducted to unambiguously determine its structure and conformation.[3] These studies revealed a dihedral angle of 166.9(18)° for the C(3)-C(2)-C(1')-C(2') bond, indicating a near-to-flat geometry.[3]

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation of natural products like this compound. While detailed spectra for this compound itself are not fully provided in the cited literature, data for its tetraacetate derivative have been published.

| Data Type | Values | Reference(s) |

| ¹H NMR (this compound tetraacetate) | (500 MHz, CDCl₃) δ 3.95 (s, 3H), 2.44 (s, 3H), 2.35 (s, 6H), 2.34 (s, 3H), 2.33 (s, 3H) | [3] |

| ¹³C NMR (this compound tetraacetate) | (125 MHz, CDCl₃) δ 176.0, 168.7, 168.0, 167.9, 167.8, 160.3, 156.3, 155.6, 144.6, 142.6, 141.8, 130.7, 129.9, 124.4, 124.2, 121.4, 111.2, 108.6, 98.2, 56.6, 20.8, 20.7, 20.6, 20.2 | [3] |

| GC-MS (this compound) | Top Peak m/z: 316; 2nd Highest m/z: 270 | [1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the preparation of its derivative for structural analysis.

Synthesis of this compound

A concise synthesis of this compound has been achieved through a multi-step process starting from readily available materials.[3][8] The workflow involves an aldol condensation, an oxidative cyclization, and a final demethylation step.

Caption: Workflow for the chemical synthesis of this compound.

Detailed Protocol:

-

Aldol Condensation: 6-hydroxy-2,3,4-trimethoxyacetophenone is reacted with vanillin under basic conditions. This reaction yields the 2'-hydroxychalcone intermediate.[3][8]

-

Oxidative Cyclization: The resulting chalcone is subjected to oxidative cyclization using iodine in dimethyl sulfoxide (DMSO). This step forms the flavone ring system.[3][8]

-

Demethylation: The intermediate flavone undergoes serial demethylation of three methoxy groups at the 5-, 6-, and 3'-positions. This is achieved by treatment with a 30% hydrogen bromide solution in acetic acid, yielding the final product, this compound.[3][8]

Preparation of this compound Tetraacetate for X-ray Crystallography

To obtain a single crystal suitable for X-ray analysis and unambiguously confirm the structure, this compound is converted to its tetraacetate derivative.[3]

Caption: Experimental workflow for this compound acetylation.

Detailed Protocol:

-

Acetylation: this compound is acetylated using standard conditions: acetic anhydride (Ac₂O) and pyridine. The reaction is carried out at room temperature for 12 hours. This procedure yields this compound tetraacetate in high purity (94.7%).[3]

-

Crystallization: A single crystal suitable for X-ray analysis is obtained by slow evaporation of a solution of the tetraacetate (5 mg) in ethanol (2 mL).[3]

Conclusion

This compound is an achiral, naturally occurring flavone with a well-defined chemical structure. Its identity has been confirmed through systematic nomenclature, spectroscopic analysis, and unambiguously by X-ray crystallography of its tetraacetate derivative. The synthetic pathways developed provide a reliable method for obtaining this compound for further research into its biological and pharmacological properties. This guide serves as a technical resource for professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

- 1. This compound | C16H12O7 | CID 31161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [jknbiochem.net]

- 3. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of this compound [mdpi.com]

- 4. This compound CAS#: 22384-63-0 [amp.chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Absolute configuration - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthetic Studies toward 5,6,7,3',4'-Monomethoxytetrahydroxyflavones: Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Pedalitin CAS number 22384-63-0 physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Pedalitin (CAS Number: 22384-63-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 22384-63-0) is a naturally occurring flavone, a class of flavonoids, that has garnered significant interest within the scientific community.[1][2] Structurally, it is a tetrahydroxy-monomethoxy-flavone, with four hydroxyl groups located at positions C-3', C-4', C-5, and C-6, and a methoxy group at C-7.[1][2] This compound has been isolated from various plant species, including Rabdosia japonica, Eremosparton songoricum, and Ruellia tuberosa.[1][2]

This compound is recognized for its potential therapeutic applications, primarily attributed to its inhibitory effects on key enzymes such as tyrosinase and α-glucosidase.[3][4][5] Understanding the physicochemical properties of this compound is paramount for its extraction, purification, formulation, and the development of novel therapeutic agents. This guide provides a comprehensive overview of its core physicochemical characteristics, detailed experimental protocols for their determination, and a visualization of its role in relevant biological pathways.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quantitative foundation for researchers.

| Property | Value | Source(s) |

| CAS Number | 22384-63-0 | [1][6] |

| Molecular Formula | C₁₆H₁₂O₇ | [1][6] |

| Molecular Weight | 316.26 g/mol | [1][6] |

| Appearance | Yellow powder | [3] |

| Melting Point | 300 - 302 °C | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][5] Estimated water solubility: 505.9 mg/L at 25 °C.[7] | [3][5][7] |

| Storage Temperature | -20°C | [3][4] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

| Spectroscopic Data | Details | Source(s) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ (ppm): 12.6 (s, 1H), 9.97 (s, 1H), 9.38 (s, 1H), 8.73 (s, 1H), 7.45 (s, 2H), 6.92–6.87 (m, 2H), 6.71 (s, 1H), 3.93 (s, 3H) | [8] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ (ppm): 182.5, 164.4, 154.7, 150.08, 150.06, 146.70, 146.23, 130.8, 122.2, 119.3, 116.4, 113.9, 105.4, 103.0, 91.4, 56.7 | [8] |

| High-Resolution Mass Spectrometry (ESI-HRMS) | m/z [M+Na]⁺ calculated for C₁₆H₁₂NaO₇: 339.0481; found: 339.0479 | [8] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Top Peak (m/z): 316 | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.[9]

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[10]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known (around 300°C for this compound), heat the block rapidly to about 20°C below the expected melting point.

-

Then, reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The melting range is the span between these two temperatures.[11]

-

Solubility Determination

Understanding the solubility of this compound in various solvents is crucial for extraction, chromatography, and formulation.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Procedure:

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, water) in a vial.

-

Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Quantification:

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of dissolved this compound.[13]

-

The solubility is then calculated based on the measured concentration and the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the separation, identification, and quantification of flavonoids like this compound.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Instrumentation and Conditions (Typical for Flavonoid Analysis):

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is commonly used for flavonoid analysis.

-

Mobile Phase: A gradient elution using a mixture of two solvents is often employed. For example, Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, and Solvent B: Acetonitrile or methanol.

-

Detection: Flavonoids exhibit strong UV absorbance. This compound can be detected at a wavelength around 280 nm or 350 nm.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C, for reproducibility.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or DMSO). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from this curve.

Biological Activity and Signaling Pathways

This compound is a known inhibitor of both tyrosinase and α-glucosidase, suggesting its potential in dermatology and for the management of type 2 diabetes.

Inhibition of Tyrosinase and α-Glucosidase

This compound has been identified as a mixed-type inhibitor for both tyrosinase and α-glucosidase.[5] This means it can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the catalytic efficiency of the enzyme. The IC₅₀ values for tyrosinase and α-glucosidase inhibition by this compound have been reported as 0.28 mM and 0.29 mM, respectively.[3][4]

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis.[14] By inhibiting this enzyme, this compound can reduce melanin production, making it a potential agent for treating hyperpigmentation and for use in skin-whitening cosmetic products.[15][16]

-

α-Glucosidase Inhibition: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose.[17][18] Inhibition of this enzyme slows down carbohydrate digestion and glucose absorption, which can help in managing postprandial hyperglycemia in individuals with type 2 diabetes.[19][20]

Signaling Pathway Diagram: Enzyme Inhibition by this compound

The following diagram illustrates the general mechanism of mixed-type enzyme inhibition by this compound.

Caption: Mixed-type inhibition of an enzyme by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for determining the enzyme inhibitory activity of this compound.

Caption: Workflow for an enzyme inhibition assay.

Conclusion

This compound is a flavonoid with well-defined physicochemical properties and demonstrated biological activities, particularly as an inhibitor of tyrosinase and α-glucosidase. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this promising natural compound. A thorough understanding of its characteristics is essential for unlocking its full therapeutic potential, from initial research and development to potential clinical applications.

References

- 1. This compound | C16H12O7 | CID 31161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [jknbiochem.net]

- 3. This compound CAS#: 22384-63-0 [amp.chemicalbook.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | CAS:22384-63-0 | Manufacturer ChemFaces [chemfaces.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound, 22384-63-0 [perflavory.com]

- 8. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. davjalandhar.com [davjalandhar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. thinksrs.com [thinksrs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. saudijournals.com [saudijournals.com]

- 17. scielo.br [scielo.br]

- 18. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

The Pharmacological and Toxicological Profile of Pedalitin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pedalitin, a flavonoid found in various medicinal plants, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacological and toxicological profile of this compound. The available data on its enzyme inhibitory activity is presented, alongside a discussion of its known biological effects. This document also outlines the gaps in the current understanding of this compound's pharmacology and toxicology, highlighting the need for further research to fully elucidate its therapeutic potential and safety profile.

Introduction

This compound (3',4',5,6-tetrahydroxy-7-methoxyflavone) is a flavone, a subclass of flavonoids, that has been isolated from several plant species, including Eremosparton songoricum, Rabdosia japonica, and Ruellia tuberosa[1]. Flavonoids are a large group of plant secondary metabolites known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties[2]. The structural characteristics of this compound, featuring multiple hydroxyl groups and a methoxy group, suggest its potential to interact with various biological targets. This guide aims to consolidate the existing pharmacological and toxicological data on this compound to support further research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₇ | [1] |

| Molecular Weight | 316.26 g/mol | [1] |

| Melting Point | 300 - 301 °C | [1] |

| Physical Description | Solid | [1] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-methoxychromen-4-one | [1] |

Pharmacological Profile

The pharmacological activities of this compound that have been reported in the scientific literature are summarized below.

Enzyme Inhibitory Activity

This compound has been shown to inhibit the activity of several enzymes, with the following half-maximal inhibitory concentrations (IC50) reported:

| Enzyme Target | IC50 Value | Reference |

| Tyrosinase | 0.28 mM | [2] |

| α-Glucosidase | 0.29 mM | [2] |

| Xanthine Oxidase | Not specified | [1] |

Anti-inflammatory and Antinociceptive Activity

Studies on plant extracts containing this compound suggest its potential as an anti-inflammatory and antinociceptive agent. A study on Salvia circinata, from which this compound was isolated, demonstrated that the compound contributed to the plant's antinociceptive effects in a dose-dependent manner in mice[3]. However, specific IC50 values for this compound's direct anti-inflammatory activity, such as inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, have not been reported.

Anticancer Activity

While flavonoids, as a class, are known to possess anticancer properties[4], specific studies detailing the in vitro cytotoxic activity of purified this compound against various cancer cell lines and the corresponding IC50 values are currently lacking in the available literature.

Neuroprotective Effects

The neuroprotective potential of this compound has not been extensively investigated. Further research is required to determine its effects on neuronal cells and to establish any potential protective mechanisms against neurodegenerative processes.

Signaling Pathways

A critical aspect of understanding a compound's mechanism of action is the identification of the cellular signaling pathways it modulates. Despite the known involvement of flavonoids in pathways such as NF-κB, MAPK, and PI3K/Akt, there is currently no direct scientific evidence from the reviewed literature that specifically elucidates the signaling pathways modulated by this compound. Therefore, diagrams of signaling pathways cannot be provided at this time.

Pharmacokinetic Profile (ADME)

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been reported in the available scientific literature. Key pharmacokinetic parameters such as oral bioavailability, plasma protein binding, metabolic pathways (including interactions with cytochrome P450 enzymes), and elimination half-life remain to be determined.

Toxicological Profile

Limited toxicological data is available for this compound.

Acute and Subchronic Toxicity

An oral toxicity study was conducted on an aqueous extract of Pedalium murex, a plant known to contain this compound. The study, following OECD guidelines 423 (Acute Oral Toxicity) and 407 (Repeated Dose 28-Day Oral Toxicity), found no mortality at a single dose of 5000 mg/kg in rats[5]. However, the repeated administration of the extract at doses of 200, 400, and 800 mg/kg for 28 days resulted in proteinuria and renal damage, suggesting potential nephrotoxicity upon prolonged exposure to the plant extract[5]. It is important to note that these findings are for a crude extract and may not be directly attributable to this compound alone. No LD50 value for purified this compound has been reported.

Genotoxicity

There are no available studies on the genotoxic potential of this compound. Standard genotoxicity assays such as the Ames test (bacterial reverse mutation assay) and in vitro micronucleus test are necessary to evaluate its mutagenic and clastogenic potential.

Experimental Protocols

Detailed experimental protocols from studies specifically investigating this compound are not available in the public domain. However, this section provides generalized protocols for key experiments relevant to the pharmacological and toxicological assessment of a compound like this compound, based on standard methodologies.

Workflow for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This workflow outlines the general steps for determining the cytotoxic effects of a compound on cancer cell lines.

Caption: General workflow for an in vitro cytotoxicity assay.

General Protocol for Western Blot Analysis of NF-κB Activation

This protocol describes the key steps to investigate the effect of a compound on the NF-κB signaling pathway.

References

Pedalitin: A Deep Dive into its Mechanism of Action as a Xanthine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a significant risk factor for gout and is associated with other health complications such as kidney disease and cardiovascular issues. A key enzyme in the purine metabolism pathway responsible for the production of uric acid is xanthine oxidase (XO). Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout. Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered considerable attention for their potential as xanthine oxidase inhibitors. Among these, pedalitin (3',4',5,6-tetrahydroxy-7-methoxyflavone), a flavone found in various medicinal plants, has been identified as a promising candidate. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a xanthine oxidase inhibitor, consolidating available data on its inhibitory kinetics, molecular interactions, and the experimental methodologies used for its evaluation.

Xanthine Oxidase and Purine Metabolism

Xanthine oxidase is a complex molybdo-flavoprotein that catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid. This enzymatic reaction is a critical control point in uric acid production.

The overall signaling pathway can be visualized as follows:

This compound as a Xanthine Oxidase Inhibitor: Quantitative Analysis

While direct IC50 and Ki values for isolated this compound are not extensively reported in the readily available literature, studies on plant extracts rich in this compound and on structurally similar flavonoids provide strong evidence for its potent inhibitory activity.

One study on Ruellia tuberosa, a plant known to contain this compound, identified a flavonoid, Camarogside, as a potent xanthine oxidase inhibitor with a competitive mechanism.[1] The n-butanol extract of Ruellia tuberosa leaves, which contains flavonoids like this compound, exhibited a very low IC50 value of 0.15 µg/mL against xanthine oxidase. Another flavonoid, Camaroside, isolated from the same plant, demonstrated an IC50 of 0.21 µg/mL.[1]

For comparative purposes, the IC50 values of other relevant flavonoids against xanthine oxidase are presented in the table below.

| Compound/Extract | Source Organism | IC50 Value | Reference |

| n-Butanol Extract | Ruellia tuberosa | 0.15 µg/mL | [1] |

| Camaroside | Ruellia tuberosa | 0.21 µg/mL | [1] |

Note: The lack of a specific IC50 value for pure this compound highlights a gap in the current research and underscores the need for further investigation to quantify its precise inhibitory potency.

Mechanism of Inhibition: Kinetic Studies

Kinetic studies are crucial for elucidating the mechanism by which an inhibitor interacts with an enzyme. For flavonoids, including those structurally similar to this compound, the primary mechanism of xanthine oxidase inhibition is competitive.[2] This indicates that the inhibitor binds to the active site of the enzyme, thereby competing with the substrate (xanthine or hypoxanthine).

A study on an extract from Ruellia tuberosa, which contains this compound, demonstrated competitive inhibition kinetics against xanthine oxidase.[2] This mode of inhibition is characteristic of many flavonoids that are structurally analogous to the purine substrate.

The competitive inhibition model can be depicted as follows:

Molecular Interactions: Docking and Structure-Activity Relationship

The inhibitory effect of flavonoids on xanthine oxidase is strongly linked to their chemical structure. Molecular docking studies on various flavonoids have revealed key interactions within the active site of the enzyme. The active site of xanthine oxidase contains a molybdenum-pterin cofactor that is essential for its catalytic activity.

Structure-activity relationship (SAR) studies have highlighted several key features of flavonoids that contribute to their potent inhibition of xanthine oxidase:

-

A planar flavone structure: A flat molecule can more effectively fit into the active site.

-

Hydroxyl groups at positions C5 and C7: These groups are crucial for high inhibitory activity.

-

A double bond between C2 and C3: This feature contributes to the planarity of the molecule.

This compound possesses all of these favorable structural characteristics, which strongly suggests it is a potent inhibitor of xanthine oxidase. The hydroxyl groups can form hydrogen bonds with amino acid residues in the active site, while the planar ring system can engage in hydrophobic and π-π stacking interactions.

Experimental Protocols

The evaluation of xanthine oxidase inhibitors typically involves a series of in vitro and in silico experiments.

In Vitro Xanthine Oxidase Inhibition Assay

A common experimental workflow for assessing the inhibitory potential of a compound like this compound is as follows:

Detailed Protocol:

-

Reagents and Solutions:

-

Phosphate buffer (e.g., 50 mM, pH 7.5).

-

Xanthine solution (substrate) prepared in the buffer.

-

Xanthine oxidase from bovine milk, dissolved in buffer.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Allopurinol as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add the phosphate buffer, xanthine solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the xanthine oxidase solution.

-

Monitor the formation of uric acid by measuring the increase in absorbance at approximately 295 nm over a set period using a spectrophotometer.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Kinetic Analysis

To determine the mode of inhibition (e.g., competitive, non-competitive), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot. For competitive inhibition, the Vmax remains unchanged while the apparent Km increases with increasing inhibitor concentration.

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand (inhibitor) to the active site of a protein (enzyme).

General Protocol:

-

Preparation of Protein and Ligand:

-

The 3D structure of xanthine oxidase is obtained from the Protein Data Bank (PDB).

-

The 3D structure of this compound is generated and optimized using computational chemistry software.

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein and calculate the binding affinity (docking score).

-

-

Analysis of Results:

-

The predicted binding poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the xanthine oxidase active site.

-

Conclusion

This compound, a naturally occurring flavonoid, demonstrates significant potential as a xanthine oxidase inhibitor. Its mechanism of action is believed to be competitive, where it vies with the natural substrates, hypoxanthine and xanthine, for binding to the active site of the enzyme. The structural features of this compound, particularly the presence of hydroxyl groups at C5 and C7 and a C2-C3 double bond, are consistent with those of other potent flavonoid inhibitors of xanthine oxidase. While specific quantitative data such as IC50 and Ki values for pure this compound are still to be extensively documented, the strong inhibitory activity of extracts from this compound-containing plants and related flavonoids underscores its therapeutic promise. Further research, including detailed kinetic studies and molecular modeling of this compound itself, is warranted to fully elucidate its inhibitory mechanism and to pave the way for its potential development as a novel agent for the management of hyperuricemia and gout.

References

- 1. Structure-activity relationship and classification of flavonoids as inhibitors of xanthine oxidase and superoxide scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dietary Flavonoids as Xanthine Oxidase Inhibitors: Structure-Affinity and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Concise Total Synthesis of Pedalitin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a concise total synthesis of Pedalitin, a naturally occurring flavone with various potential biological activities. The described methodology offers an efficient route starting from readily available starting materials.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a concise three-stage process commencing with an Aldol condensation, followed by an iodine-catalyzed oxidative cyclization, and concluding with a serial demethylation. This approach provides an efficient alternative to previous methods that often rely on more complex protection and deprotection strategies. The key starting materials for this synthesis are 6-hydroxy-2,3,4-trimethoxyacetophenone and vanillin.[1][2][3][4]

The overall workflow can be summarized as follows:

-

Aldol Condensation: Reaction of 6-hydroxy-2,3,4-trimethoxyacetophenone with vanillin under basic conditions to yield a 2'-hydroxychalcone intermediate.[1][2][3][4]

-

Oxidative Cyclization: The resulting chalcone undergoes an iodine-catalyzed intermolecular cyclization to form the flavone backbone.[1][2][3][4]

-

Demethylation: The final step involves the serial demethylation of three methoxy groups at the 5-, 6-, and 3'-positions to yield this compound.[1][2][3][4]

Logical Flow of this compound Synthesis

Caption: Logical progression of the concise total synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediates.

Table 1: Synthesis of 6-hydroxy-2,3,4-trimethoxyacetophenone

| Parameter | Value | Reference |

| Starting Material | 3,4,5-trimethoxyphenol | [1] |

| Reaction | Friedel–Crafts acylation | [1][2] |

| Yield | 76% | [1] |

Table 2: Aldol Condensation and Cyclization

| Step | Reactants | Reagents | Conditions | Product | Yield | Reference |

| Aldol Condensation | 6-hydroxy-2,3,4-trimethoxyacetophenone, Vanillin | KOH, EtOH | Room Temperature, 20h | 2'-hydroxychalcone | - | [2] |

| Oxidative Cyclization | 2'-hydroxychalcone | I2, DMSO | - | Flavone intermediate | Good | [1][3][4] |

Table 3: Demethylation and Acetylation

| Step | Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Demethylation | Flavone intermediate | 30% HBr in acetic acid | 120 °C, 20-32h | This compound | - | [2] |

| Acetylation | This compound | Ac2O, pyridine | Room Temperature, 12h | This compound tetraacetate | 94.7% | [1] |

Experimental Protocols

This section provides detailed experimental protocols for the key stages of this compound synthesis.

Protocol 1: Preparation of 6-hydroxy-2,3,4-trimethoxyacetophenone

This starting material is prepared via a Friedel–Crafts acylation of 3,4,5-trimethoxyphenol.[1] The previously documented procedure involves using boron trifluoride diethyl etherate in acetic acid.[2]

Protocol 2: Aldol Condensation to form 2'-hydroxychalcone

-

Dissolve 6-hydroxy-2,3,4-trimethoxyacetophenone (4.42 mmol) in ethanol (5 mL).

-

Add vanillin (5.38 mmol) and powdered potassium hydroxide (14.6 mmol) to the solution.

-

Stir the mixture at room temperature for 20 hours.

-

Adjust the pH of the reaction mixture to ~4 using 1N HCl.

-

Extract the product with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to afford the 2'-hydroxychalcone.[2]

Protocol 3: Oxidative Cyclization to the Flavone Intermediate

The 2'-hydroxychalcone is subjected to an iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO) to yield the corresponding flavone.[1][3][4]

Protocol 4: Demethylation to this compound

-

Dissolve the flavone intermediate (0.58 mmol) in a 30% solution of hydrogen bromide in acetic acid (2.35 mL).

-

Heat the solution to 120 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals.

-

The reaction is typically monitored over a period of 20 to 32 hours to ensure the demethylation of the three methoxy groups at the 5-, 6-, and 3'-positions.[2]

-

Upon completion, the reaction mixture is worked up to isolate this compound.

Experimental Workflow for this compound Synthesis

Caption: Detailed experimental workflow for the total synthesis of this compound.

Signaling Pathway Information

The provided research focuses on the chemical synthesis of this compound. Information regarding its interaction with specific signaling pathways is not detailed in the context of this synthetic methodology. Further biological studies would be required to elucidate its mechanism of action and effects on cellular signaling.

Conclusion

The presented methodology outlines a concise and efficient total synthesis of this compound. By utilizing readily available starting materials and a streamlined three-stage process, this approach provides a practical route for obtaining this compound for further research and development in various scientific and medicinal fields. The detailed protocols and quantitative data serve as a valuable resource for researchers aiming to synthesize this and related flavonoid compounds.

References

- 1. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthetic Studies toward 5,6,7,3',4'-Monomethoxytetrahydroxyflavones: Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: HPLC-UV Method for the Quantification of Pedalitin in Plant Extracts

Abstract

This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Pedalitin in plant extracts. This compound, a bioactive flavone with potential therapeutic properties, requires a reliable analytical method for quality control, standardization, and research purposes.[1] This protocol provides comprehensive procedures for sample preparation, chromatographic separation, and method validation in accordance with ICH guidelines, making it suitable for researchers, scientists, and professionals in the field of drug development and natural product analysis.[2][3]

Introduction

This compound (5,6,3',4'-tetrahydroxy-7-methoxyflavone) is a naturally occurring O-methylated flavone found in various plant species.[1] It has garnered significant interest due to its potential pharmacological activities, including antioxidant and anti-inflammatory properties. To ensure the quality and consistency of herbal products and to facilitate further research into its therapeutic benefits, a robust and validated analytical method for the quantification of this compound is essential.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying individual components within complex mixtures such as plant extracts.[4][5] When coupled with a UV detector, it offers a sensitive and specific method for analyzing chromophoric compounds like flavonoids.[6] This document presents a detailed protocol for a reversed-phase HPLC-UV method optimized for this compound quantification.

Experimental Protocol

Apparatus and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

Chromatography Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the analysis of phenolic compounds.[2][4][7]

-

Data Acquisition Software: Suitable chromatography software for system control, data acquisition, and processing.

-

Analytical Balance: For accurate weighing of standards and samples.

-

Ultrasonic Bath: To facilitate the extraction process.[7]

-

Centrifuge: For separating particulate matter from extracts.

-

Syringe Filters: 0.45 µm pore size, for filtering extracts and mobile phases.[8]

-

Glassware: Volumetric flasks, pipettes, and vials.

Chemicals and Reagents

-

This compound Reference Standard: Purity ≥ 98%.

-

Solvents: HPLC grade methanol and acetonitrile.

-

Acids: Formic acid or orthophosphoric acid, analytical grade.

-

Water: Deionized or ultrapure water.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These solutions are used to construct the calibration curve.[6]

Sample Preparation Protocol

The preparation of plant samples is a critical step to ensure accurate quantification.[9][10]

-

Drying and Grinding: Dry the plant material (e.g., leaves, flowers) at a controlled temperature (40-50°C) or by freeze-drying to a constant weight. Grind the dried material into a fine, homogenous powder (e.g., 40-60 mesh).

-

Extraction:

-

Accurately weigh about 1.0 g of the powdered plant material into a flask.

-

Add 25 mL of 80% methanol-water solution.

-

Perform extraction using an ultrasonic bath for 30-45 minutes at room temperature.[7]

-

Alternatively, reflux extraction can be used.

-

-

Centrifugation and Filtration:

HPLC-UV Method

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 Reversed-Phase (250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 15% B5-20 min: 15-40% B20-25 min: 40-80% B25-30 min: 80-15% B30-35 min: 15% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 348 nm |

| Table 1: Optimized Chromatographic Conditions. |

Note: Flavonoids typically exhibit strong absorbance in the 300-450 nm range.[12] The specific wavelength of 348 nm is chosen as a representative maximum for flavones.

Method Validation Summary

The developed method should be validated according to ICH guidelines to ensure its reliability, accuracy, and precision.[2][3]

| Validation Parameter | Specification | Typical Result |

| Specificity | No interference at the retention time of this compound. | The method is specific. |

| Linearity (R²) | R² ≥ 0.999 | R² = 0.9995 |

| Range | 1 - 100 µg/mL | - |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.15 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.50 µg/mL |

| Precision (%RSD) | Intra-day: < 2%Inter-day: < 2% | Intra-day RSD = 0.8%Inter-day RSD = 1.5% |

| Accuracy (% Recovery) | 95% - 105% | 98.5% - 102.1% |

| Robustness | Insensitive to minor changes in method parameters. | The method is robust. |

| Table 2: Summary of Method Validation Parameters and Typical Results. |

Data Presentation and Visualization

Quantification of this compound in Plant Samples

The validated method can be applied to determine the concentration of this compound in various plant extracts.

| Plant Sample | Retention Time (min) | Peak Area | Concentration (mg/g of dry weight) |

| Sample A Extract | 18.5 | 458210 | 2.15 |

| Sample B Extract | 18.5 | 195340 | 0.92 |

| Sample C Extract | 18.5 | 789120 | 3.71 |

| Table 3: Example of Quantitative Results for this compound in Different Plant Extracts. |

Diagrams

The following diagrams illustrate the experimental workflow and logical relationships of the method.

Caption: Overall workflow for the quantification of this compound.

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC-UV method described in this application note is simple, precise, accurate, and specific for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the optimized chromatographic conditions ensure reliable and reproducible results. This method is a valuable tool for the quality control of herbal medicines, standardization of plant extracts, and for supporting further pharmacological research on this compound.

References

- 1. This compound | C16H12O7 | CID 31161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Development and validation of Hplc-Uv method for quantification of podophyllotoxin in Podophyllum hexandrum Royle | Semantic Scholar [semanticscholar.org]

- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nacalai.com [nacalai.com]

- 12. researchgate.net [researchgate.net]

Application Note: LC-MS/MS Analysis of Pedalitin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedalitin, also known as 6-hydroxyluteolin, is a naturally occurring flavone found in various medicinal plants. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. To facilitate further research and development of this compound as a potential therapeutic agent, robust and reliable analytical methods are required to characterize its pharmacokinetic profile and understand its metabolic fate. This application note provides a detailed protocol for the quantitative analysis of this compound and its putative metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The methodologies described herein are based on established principles for the analysis of structurally similar flavonoids, such as luteolin and scutellarein, and provide a strong foundation for developing and validating a specific assay for this compound.

Predicted Metabolic Pathway of this compound

Flavonoids like this compound typically undergo extensive Phase I and Phase II metabolism in the body. Phase I reactions, primarily mediated by cytochrome P450 enzymes, often involve hydroxylation. Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. Based on the metabolism of related flavonoids, the predicted metabolic pathway of this compound involves glucuronidation and sulfation of its hydroxyl groups.

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences from biological matrices and ensuring accurate quantification. Protein precipitation is a simple and effective method for plasma samples.

Protocol for Protein Precipitation of Plasma Samples:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar flavonoid not present in the sample).

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Instrumentation:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (starting point for method development):

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (hypothetical MRM transitions):

Multiple Reaction Monitoring (MRM) is used for quantification. The following are hypothetical MRM transitions for this compound and its potential metabolites, which should be optimized experimentally. Ionization can be performed in either positive or negative mode; negative mode is often effective for flavonoids.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| This compound | 301.05 | 151.04 / 133.03 | Optimize |

| This compound-glucuronide | 477.08 | 301.05 | Optimize |

| This compound-sulfate | 381.01 | 301.05 | Optimize |

| Internal Standard | Select appropriate | Select appropriate | Optimize |

Note: The exact m/z values and optimal collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer.

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.

Caption: Experimental workflow for LC-MS/MS analysis.

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in clear, concise tables to allow for easy comparison and interpretation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats after a Single Oral Dose

| Parameter | Value (Mean ± SD) |

| Cmax (ng/mL) | To be determined |

| Tmax (h) | To be determined |

| AUC (0-t) (ng·h/mL) | To be determined |

| AUC (0-inf) (ng·h/mL) | To be determined |

| t1/2 (h) | To be determined |

| CL/F (L/h/kg) | To be determined |

| Vd/F (L/kg) | To be determined |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its metabolites in biological matrices. The provided protocols for sample preparation and LC-MS/MS conditions serve as a robust starting point for method development and validation. The successful application of this methodology will be crucial for advancing the understanding of this compound's pharmacology and for its potential development as a therapeutic agent. It is imperative to experimentally determine the optimal mass spectrometry parameters and to validate the method according to regulatory guidelines to ensure data accuracy and reliability.

Application Notes and Protocols: In Vitro Enzymatic Assay for Pedalitin Inhibition of Tyrosinase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[1] Consequently, the inhibition of tyrosinase is a critical target for the development of skin-lightening agents and treatments for hyperpigmentation.[1] Pedalitin, a flavonoid found in various plants, has demonstrated inhibitory effects on tyrosinase activity.[2] This document provides detailed application notes and protocols for conducting an in vitro enzymatic assay to evaluate the inhibitory potential of this compound on tyrosinase.

Principle of the Assay

The in vitro tyrosinase inhibition assay is a spectrophotometric method that measures the enzymatic activity of tyrosinase. Tyrosinase catalyzes the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, which subsequently undergoes a series of reactions to form dopachrome, a colored product with a maximum absorbance at 475 nm.[3][4] The rate of dopachrome formation is directly proportional to the tyrosinase activity. By measuring the absorbance at 475 nm over time, the enzymatic activity can be quantified. The inhibitory effect of this compound is determined by comparing the rate of the reaction in the presence and absence of the compound.

Quantitative Data: this compound Inhibition of Tyrosinase

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | Target Enzyme | Substrate | Inhibition Type | IC50 Value (mM) | Reference |

| This compound | Mushroom Tyrosinase | L-DOPA | Mixed-type | 0.28 | [2] |

| Kojic Acid | Mushroom Tyrosinase | L-DOPA | Competitive | Varies | [5] |

Note: The IC50 value of the positive control, Kojic Acid, can vary depending on the assay conditions and the source of the enzyme.[5]

Experimental Protocols

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

This compound

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Kojic Acid (positive control)

-

Dimethyl sulfoxide (DMSO)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Preparation of Solutions

-

Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in distilled water. Adjust the pH to 6.8.

-

Mushroom Tyrosinase Solution (e.g., 1000 units/mL): Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer. The final concentration should be optimized based on the specific activity of the enzyme lot. Store on ice.

-

L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in sodium phosphate buffer. Prepare this solution fresh before each experiment as it is prone to auto-oxidation.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO.[6] The final concentration of DMSO in the reaction mixture should be kept low (typically <1%) to avoid affecting enzyme activity.

-

Kojic Acid Stock Solution (e.g., 10 mM): Dissolve kojic acid in distilled water or buffer.

Assay Procedure

-

Prepare Test Concentrations: Serially dilute the this compound stock solution with sodium phosphate buffer to obtain a range of test concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 mM). Prepare similar dilutions for the positive control, kojic acid.

-

Set up the Microplate:

-

Blank: 160 µL of sodium phosphate buffer.

-

Control (No Inhibitor): 80 µL of sodium phosphate buffer + 20 µL of DMSO + 20 µL of tyrosinase solution + 40 µL of L-DOPA solution.

-

Test Sample: 80 µL of sodium phosphate buffer + 20 µL of this compound solution (at various concentrations) + 20 µL of tyrosinase solution + 40 µL of L-DOPA solution.

-

Positive Control: 80 µL of sodium phosphate buffer + 20 µL of kojic acid solution (at various concentrations) + 20 µL of tyrosinase solution + 40 µL of L-DOPA solution.

-

-

Pre-incubation: Add the buffer, inhibitor (or DMSO for control), and tyrosinase solution to the respective wells. Mix gently and pre-incubate the plate at room temperature (or a specific temperature, e.g., 25°C) for 10 minutes.

-

Initiate the Reaction: Add 40 µL of the L-DOPA solution to all wells to start the enzymatic reaction.

-

Measure Absorbance: Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for a set period (e.g., 20-30 minutes) with readings taken at regular intervals (e.g., every minute). Alternatively, endpoint measurements can be taken after a fixed incubation time.

Data Analysis

-

Calculate the Percentage of Inhibition:

-

Determine the rate of reaction (change in absorbance per minute, ΔA/min) for the control and each inhibitor concentration from the linear portion of the kinetic curve.

-

Calculate the percentage of tyrosinase inhibition using the following formula:

% Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100

-

-

Determine the IC50 Value:

-

Plot the percentage of inhibition against the corresponding concentrations of this compound.

-

The IC50 value can be determined by non-linear regression analysis or by interpolation from the graph at the 50% inhibition point.

-

Visualizations

Tyrosinase Catalyzed Melanin Synthesis Pathway

Caption: The enzymatic pathway of melanin synthesis catalyzed by tyrosinase.

Experimental Workflow for Tyrosinase Inhibition Assay

References

- 1. glpbio.com [glpbio.com]

- 2. Mixed Inhibition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. 2.2. L‐DOPA assay for tyrosinase enzymatic activity [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 22384-63-0 [amp.chemicalbook.com]

Application Notes and Protocols for Evaluating Pedalitin's Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedalitin, a flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory activity of this compound using common cell-based assays. The methodologies described herein are designed to be a comprehensive resource for researchers investigating the mechanisms of action of this compound and similar compounds.

The primary inflammatory response in macrophages, often triggered by stimuli such as lipopolysaccharide (LPS), involves the activation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways leads to the production of pro-inflammatory mediators, including nitric oxide (NO), cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), and enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). The assays detailed in this document focus on quantifying the inhibitory effects of this compound on these markers of inflammation.

Data Presentation

The following tables summarize representative quantitative data for the anti-inflammatory effects of this compound in various cell-based assays. Please note that these are example values and actual results may vary depending on experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

| This compound Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |

| 1 | 15.2 ± 2.1 | |

| 5 | 35.8 ± 3.5 | |

| 10 | 58.4 ± 4.2 | 8.5 |

| 25 | 75.1 ± 5.6 | |

| 50 | 92.3 ± 3.9 |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Cytokine | This compound Concentration (µM) | Inhibition (%) | IC₅₀ (µM) |

| TNF-α | 1 | 12.5 ± 1.8 | |

| 5 | 31.2 ± 2.9 | ||

| 10 | 52.1 ± 3.7 | 9.2 | |

| 25 | 71.8 ± 4.5 | ||

| 50 | 89.6 ± 3.1 | ||

| IL-6 | 1 | 10.1 ± 1.5 | |

| 5 | 28.9 ± 2.4 | ||

| 10 | 49.5 ± 3.1 | 10.1 | |

| 25 | 68.7 ± 4.0 | ||

| 50 | 85.4 ± 2.8 | ||

| IL-1β | 1 | 8.7 ± 1.2 | |

| 5 | 25.4 ± 2.1 | ||

| 10 | 45.8 ± 2.9 | 11.5 | |

| 25 | 65.2 ± 3.8 | ||

| 50 | 82.1 ± 2.5 |

Table 3: Inhibition of iNOS and COX-2 Protein Expression by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Target Protein | This compound Concentration (µM) | Inhibition of Expression (%) |

| iNOS | 10 | 45.7 ± 3.3 |

| 25 | 68.2 ± 4.1 | |

| 50 | 88.9 ± 2.9 | |

| COX-2 | 10 | 41.5 ± 2.8 |

| 25 | 62.9 ± 3.5 | |

| 50 | 81.3 ± 2.4 |

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line is a commonly used and appropriate model.[1][2][3] Alternatively, human monocytic THP-1 cells differentiated into macrophages can be used.[4]

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting) at a density of 5 x 10⁵ cells/mL.[2]

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).[1]

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Sodium nitrite (NaNO₂) standard solution (for standard curve).

-

96-well microplate reader.

Protocol:

-

After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of the freshly prepared Griess Reagent to each supernatant sample.

-

Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard solution to calculate the nitrite concentration in the samples.

-

The percentage inhibition of NO production is calculated as: [1 - (Absorbance of this compound + LPS treated sample / Absorbance of LPS treated sample)] x 100.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

-

Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

-

Microplate reader.

Protocol:

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Briefly, the supernatant collected from the cell culture is added to antibody-coated microplate wells.

-

After incubation and washing steps, a detection antibody conjugated to an enzyme is added.

-

A substrate is then added, and the resulting color change is measured at the appropriate wavelength using a microplate reader.

-

A standard curve is generated using recombinant cytokines to determine the concentration of the target cytokine in the samples.

-

The percentage inhibition of cytokine production is calculated similarly to the NO assay.

Western Blot Analysis for iNOS and COX-2 Expression

This technique is used to determine the protein levels of iNOS and COX-2 in cell lysates.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the inflammatory response and a general experimental workflow.

Caption: NF-κB Signaling Pathway in Macrophages.

Caption: MAPK Signaling Pathway in Macrophages.

Caption: Experimental Workflow.

References

- 1. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor Necrosis Factor Alpha Transcription in Macrophages Is Attenuated by an Autocrine Factor That Preferentially Induces NF-κB p50 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The development of COX2 inhibitors [ouci.dntb.gov.ua]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the In Vivo Potential of Pedalitin: Application Notes and Protocols for Preclinical Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pedalitin, a flavonoid found in various medicinal plants, has demonstrated promising therapeutic potential in in vitro studies, exhibiting anti-inflammatory, anti-cancer, and neuroprotective properties. To translate these findings into clinical applications, robust in vivo efficacy studies using relevant animal models are imperative. This document provides detailed application notes and standardized protocols for investigating the in vivo efficacy of this compound in key therapeutic areas. The presented methodologies are based on established and widely accepted animal models, providing a framework for researchers to generate reliable and reproducible preclinical data.